2,4-Dioxo-4-(9-phenanthryl)butanoic acid
Description
2,4-Dioxo-4-(9-phenanthryl)butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted with two ketone groups (dioxo) at positions 2 and 4, and a phenanthryl group at position 2.
Properties
Molecular Formula |
C18H12O4 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2,4-dioxo-4-phenanthren-9-ylbutanoic acid |
InChI |
InChI=1S/C18H12O4/c19-16(10-17(20)18(21)22)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2,(H,21,22) |
InChI Key |
IKECCCIWJQNGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CC(=O)C(=O)O |
Synonyms |
2,4-dioxo-4-phenanthren-9-yl-butyric acid 2,4-DPBA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural similarities with other 2,4-dioxo-4-arylbutanoic acids, differing primarily in the aryl substituent. Key analogs include:
| Compound Name | CAS Number | Aryl Substituent | Similarity (%) | Molecular Weight |
|---|---|---|---|---|
| 2,4-Dioxo-4-(pyridin-4-yl)butanoic acid | 98589-58-3 | Pyridin-4-yl | 89 | ~235.2 |
| Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate | 23424-36-4 | Pyridin-3-yl | 90 | ~235.2 |
| Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate | 1807546-67-3 | Quinolin-6-yl | 85 | ~313.3 |
Key Observations :
- The phenanthryl group in the target compound increases molecular weight (~354–370 g/mol estimated) compared to pyridinyl analogs, reducing aqueous solubility due to enhanced hydrophobicity .
Herbicidal Activity
Phenoxybutanoic acids like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and MCPB are auxin-like herbicides, functioning through disruption of plant growth regulation . However, steric bulk from the phenanthryl moiety may hinder binding efficiency compared to smaller aryl groups (e.g., chlorophenoxy) .
Enzyme Interactions
Studies on acyl acid amido synthetases (e.g., GH3.15) reveal that catalytic efficiency decreases with bulky substituents or extended chain lengths between the carboxylate and aryl group. For example:
- 4-Phenoxybutyric acid: High catalytic efficiency.
- 4-(4-Methoxyphenoxy)butanoic acid: Reduced activity due to steric hindrance . This suggests that the phenanthryl group in 2,4-Dioxo-4-(9-phenanthryl)butanoic acid may further reduce enzymatic interactions compared to simpler phenyl derivatives.
Odor and Volatile Compound Comparisons
Butanoic acid derivatives like 3-methylbutanoic acid and ethyl 3-hydroxy-butanoate are well-documented as odor-active compounds in fruits, fermented foods, and plant volatiles, contributing to rancid, fatty, or green notes . However, the target compound’s dioxo and phenanthryl groups likely alter its volatility and odor profile, making it less relevant in fragrance applications compared to simpler aliphatic acids .
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